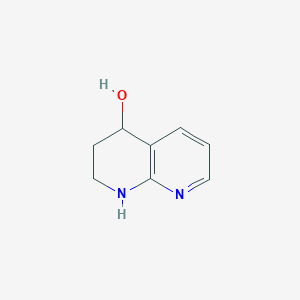

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL

Description

Contextualization within the Tetrahydronaphthyridine Chemical Family and Related Scaffolds

The tetrahydronaphthyridine family comprises a series of bicyclic heterocyclic compounds that are partially saturated derivatives of naphthyridines. Naphthyridines themselves are isomers of diazanaphthalenes, containing two nitrogen atoms in their fused ring system. There are eight possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms. Consequently, the tetrahydronaphthyridine family is also diverse, with various isomers possible depending on which of the two rings is hydrogenated and the relative positions of the nitrogen atoms. nih.gov

These scaffolds are of significant interest in medicinal chemistry as they can be considered bioisosteres of tetrahydroquinolines and tetrahydroisoquinolines, which are prevalent in many biologically active compounds. nih.gov The introduction of a second nitrogen atom into the ring system can modulate the compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.

Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Synthetic Organic Chemistry

The 1,8-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. digitallibrary.co.in This versatility has led to the development of numerous compounds with a wide range of pharmacological activities. The presence of two nitrogen atoms in a defined spatial arrangement allows for specific interactions with biological macromolecules, such as enzymes and receptors.

Historically, the discovery of the potent antibacterial activity of nalidixic acid, which contains a 1,8-naphthyridine core, spurred significant interest in this scaffold. digitallibrary.co.in This led to the development of a whole class of quinolone antibiotics. Beyond antibacterial agents, derivatives of 1,8-naphthyridine have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and central nervous system active agents. The rigid bicyclic structure provides a good platform for the spatial orientation of various functional groups.

Historical Development and Evolution of Synthetic Strategies for Tetrahydronaphthyridines

The synthesis of naphthyridine and its derivatives has a rich history, with several named reactions being central to their construction. The Skraup and Friedländer syntheses are classical methods for the preparation of quinolines and have been adapted for naphthyridines. nih.govwikipedia.org The Friedländer synthesis, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene ketone, has been a particularly important route to 1,8-naphthyridines. wikipedia.org

Early methods for the synthesis of tetrahydronaphthyridines often involved the catalytic hydrogenation of the parent naphthyridine. rsc.org For instance, the catalytic reduction of 1,8-naphthyridine using palladium on charcoal has been shown to yield the corresponding 1,2,3,4-tetrahydro derivative. rsc.org

Over the years, more sophisticated and regioselective methods have been developed. These include multi-component reactions that allow for the rapid assembly of complex molecular scaffolds from simple starting materials. kthmcollege.ac.in The development of transition-metal-catalyzed cross-coupling reactions has also provided powerful tools for the functionalization of the naphthyridine ring system, which can then be followed by reduction to the tetrahydro derivative. organic-chemistry.org

A plausible and direct synthetic route to 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL would involve the synthesis of the corresponding ketone, 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one, followed by its reduction. The synthesis of related 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been achieved through microwave-activated inverse electron-demand Diels-Alder reactions. nih.gov The reduction of the ketone functionality to a hydroxyl group is a standard transformation in organic chemistry, often accomplished with high efficiency using reducing agents such as sodium borohydride (B1222165). The reduction of dihydro 2,7-naphthyridine-1-ones to their tetrahydro counterparts using sodium borohydride has been reported, lending credence to this proposed synthetic step. acs.org

Detailed Research Findings

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₈H₁₀N₂O | Based on the chemical structure |

| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Common for similar heterocyclic compounds |

| Solubility | Expected to be soluble in polar organic solvents | Presence of hydroxyl and amine functionalities |

| Basicity (pKa) | Expected to have a basic character | Presence of two nitrogen atoms |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine (B92270) ring, signals for the methylene (B1212753) protons in the piperidine (B6355638) ring, a signal for the methine proton at the 4-position adjacent to the hydroxyl group, and a broad signal for the hydroxyl proton. |

| ¹³C NMR | Signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring, including a signal for the carbon bearing the hydroxyl group at a characteristic downfield shift. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and N-H stretching bands. |

The synthesis of this compound would most likely proceed via the reduction of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one. This transformation is a standard carbonyl reduction.

Table 3: Plausible Synthetic Route and Conditions

| Reaction Step | Reagents and Conditions | Expected Outcome |

| Reduction of Ketone | 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one, Sodium Borohydride (NaBH₄), Methanol (solvent) | Formation of this compound |

The characterization of the final product would involve a combination of the spectroscopic methods listed in Table 2 to confirm the structure and purity of the compound. Further research could then explore the biological activities of this molecule, given the rich pharmacology of the broader 1,8-naphthyridine family.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEDXSQOXUIMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydro 1,8 Naphthyridin 4 Ol and Its Analogues

Regioselective and Stereoselective Synthetic Pathways

The synthesis of structurally complex molecules requires precise control over the arrangement of atoms. Regioselective and stereoselective methods are paramount in achieving the desired isomers of 1,2,3,4-tetrahydro-1,8-naphthyridines.

Catalytic Asymmetric Hydrogenation Approaches to 1,2,3,4-Tetrahydro-1,8-naphthyridines

Catalytic asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral 1,2,3,4-tetrahydro-1,8-naphthyridines. A notable advancement is the use of chiral cationic ruthenium diamine complexes to catalyze the hydrogenation of 2,7-disubstituted 1,8-naphthyridine (B1210474) derivatives. nih.govmdpi.com This method has proven effective for a wide array of substrates, consistently achieving high enantiomeric excess (up to 99%) and full conversions. nih.govnih.gov

The success of this methodology is highly dependent on the substitution pattern of the 1,8-naphthyridine precursor. While unsubstituted 1,8-naphthyridine can deactivate the ruthenium catalyst, the introduction of substituents at the 2 and 7 positions mitigates this issue. nih.gov The reaction exhibits excellent enantioselectivity for a variety of 2,7-dialkyl-substituted 1,8-naphthyridines. nih.gov

For unsymmetrically substituted 1,8-naphthyridines, featuring different groups at the 2 and 7 positions, the hydrogenation occurs with high regioselectivity. Typically, the pyridyl ring bearing an electron-rich or an alkyl substituent is preferentially hydrogenated over a ring with an aryl substituent. nih.gov The proposed mechanism for this high enantioselectivity involves the formation of a ten-membered ring intermediate and a crucial CH–π interaction in the transition state. nih.gov

Table 1: Asymmetric Hydrogenation of 2,7-Disubstituted 1,8-Naphthyridines

| Substrate (1,8-Naphthyridine) | Catalyst (mol%) | Enantiomeric Excess (ee %) | Conversion (%) | Reference |

| 2,7-Dimethyl | (R,R)-Ru-diamine complex (2.0) | 97 | >99 | nih.gov |

| 2,7-Diethyl | (R,R)-Ru-diamine complex (2.0) | 98 | >99 | nih.gov |

| 2-Methyl-7-phenyl | (R,R)-Ru-diamine complex (2.0) | 98 | >99 | nih.gov |

| 2-Methyl-7-(4-methoxyphenyl) | (R,R)-Ru-diamine complex (2.0) | >99 | >99 | nih.gov |

Horner–Wadsworth–Emmons-Based Olefination and Subsequent Reduction Methodologies for 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines

A highly efficient, three-step synthetic sequence utilizing the Horner–Wadsworth–Emmons (HWE) reaction has been developed for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines. organic-chemistry.org This methodology provides a practical route to these compounds in high yields (63–83% over three steps) and high purity, often circumventing the need for chromatographic purification. organic-chemistry.orgumich.edu

The sequence commences with an HWE olefination, followed by a diimide reduction and a final global deprotection step. organic-chemistry.org A critical aspect of this strategy is the use of a phosphoramidate protecting group on the nitrogen of the tetrahydronaphthyridine core. This protecting group is stable to the metalation conditions required for the HWE reaction. organic-chemistry.orgumich.edu The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction, allowing for milder reaction conditions. beilstein-journals.orgchemspider.com

This approach is particularly advantageous as it avoids the harsh conditions and potential regiochemical issues associated with traditional Friedländer reactions often used to construct the 1,8-naphthyridine core. organic-chemistry.org

Table 2: Horner–Wadsworth–Emmons Approach to 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines

| Step | Reaction | Key Reagents/Conditions | Purpose | Reference |

| 1 | Horner-Wadsworth-Emmons Olefination | Phosphonate, Aldehyde, Base | Forms the C-C double bond at the 7-position | organic-chemistry.org |

| 2 | Diimide Reduction | Diimide (e.g., from potassium azodicarboxylate) | Reduces the newly formed double bond | organic-chemistry.org |

| 3 | Global Deprotection | Acidic conditions | Removes protecting groups to yield the final product | organic-chemistry.orgbeilstein-journals.org |

Radical Addition and Organometallic Strategies

Radical and organometallic reactions provide unique pathways to functionalize the 1,8-naphthyridine core. One such method involves the AgNO3-mediated hydroxymethyl radical addition to 1,8-naphthyridine.

Furthermore, the regioselective addition of organometallic reagents, such as n-alkyllithiums, to α,α′-disubstituted-1,8-naphthyridines has been achieved. researchgate.net The regioselectivity of this addition is highly dependent on the solvent and the presence of a chelating group on the substrate. In non-polar solvents like ether-hexane mixtures, the alkyllithium acts as a nucleophile. researchgate.net Regioselective addition is accomplished when the substrate contains a moiety capable of forming a five-membered cyclic chelate with the lithium reagent. researchgate.net Substrates bearing a TBS-protected alcohol as the chelating group have shown the best combination of yield and regioselectivity. researchgate.net In contrast, in polar solvents such as THF, the alkyllithium reagent tends to act as a base rather than a nucleophile. researchgate.net

Multi-component Reaction (MCR) Strategies Applicable to Tetrahydro-Naphthyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient transformations where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of naphthyridine and related heterocyclic scaffolds.

The Povarov reaction, a formal aza-Diels-Alder [4+2] cycloaddition, is a powerful MCR for the synthesis of tetrahydroquinoline and tetrahydronaphthyridine derivatives. ekb.eg This reaction can be performed as a three-component reaction between an aniline (or aminopyridine), an aldehyde, and an activated alkene. ekb.eg For the synthesis of tetrahydro-1,8-naphthyridine analogues, a 2-aminopyridine (B139424) would serve as the amine component. The reaction can be promoted by Lewis acids and has been shown to proceed in a regio- and stereospecific manner. nih.gov Mechanochemical conditions have also been successfully applied to the aza-vinylogous Povarov reaction to produce highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com

Another three-component reaction involves the condensation of 2-aminopyridines, various aldehydes, and malononitrile or methyl/ethyl cyanoacetate to furnish 1,8-naphthyridine derivatives, which can then be reduced to the corresponding tetrahydro-1,8-naphthyridines. organic-chemistry.org

Photoredox-Catalysed Hydroaminoalkylation and Intramolecular Annulations for 1,2,3,4-Tetrahydronaphthyridines from primary amine feedstocks

Visible-light photoredox catalysis has enabled the development of novel and modular synthetic routes to 1,2,3,4-tetrahydro-1,8-naphthyridines. One such strategy involves a photoredox-catalysed hydroaminoalkylation (HAA) of halogenated vinylpyridines with abundant primary amine feedstocks. researchgate.net This initial C-C bond-forming step is then followed by an intramolecular SNAr N-arylation to construct the second ring of the tetrahydro-1,8-naphthyridine core. researchgate.netresearchgate.net

This annulative approach is highly modular and has been successfully implemented in an automated, continuous flow synthesis system, allowing for the rapid generation of α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines. researchgate.netresearchgate.net The methodology is tolerant of a variety of functional groups, including free hydroxyl groups, ethers, thioethers, and carbamates. researchgate.net

Intramolecular annulations are another key strategy. For instance, an intramolecular inverse electron-demand Diels–Alder reaction of 1,2,4-triazines bearing a tethered alkyne has been used to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones under microwave irradiation. These intermediates can be further modified and reduced to the desired tetrahydro-1,8-naphthyridine scaffold.

Table 3: Photoredox-Catalysed Annulation for Tetrahydro-1,8-Naphthyridines

| Step | Reaction | Key Features | Purpose | Reference |

| 1 | Photoredox-catalysed Hydroaminoalkylation (HAA) | Visible light, photocatalyst, primary amine, halogenated vinylpyridine | Forms a γ-pyridyl amine intermediate | researchgate.netresearchgate.net |

| 2 | Intramolecular SNAr N-arylation | Thermal or base-mediated cyclization | Forms the fused piperidine (B6355638) ring to complete the tetrahydro-1,8-naphthyridine core | researchgate.netresearchgate.net |

Functional Group Transformations and Derivatization

Once the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol core is synthesized, further derivatization can be carried out to explore the structure-activity relationship of its analogues. The key functional groups for these transformations are the secondary amine at the 1-position and the hydroxyl group at the 4-position.

The secondary amine (N-1) can undergo a variety of standard transformations. N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. nih.gov Furthermore, N-acylation with acyl chlorides or carboxylic acids (using coupling agents) can be performed to introduce amide functionalities.

The hydroxyl group at the 4-position offers another site for diversification. It can be O-alkylated using alkyl halides under basic conditions to form ether linkages. nih.gov Esterification, reacting the alcohol with a carboxylic acid or its derivative, can also be employed to introduce ester functional groups. youtube.com The relative reactivity of the N-H versus the O-H group can be controlled by the choice of reagents and reaction conditions, allowing for selective functionalization. For instance, in related pyridone systems, alkylation can be directed to either the nitrogen or the oxygen by carefully selecting the base, solvent, and alkylating agent. nih.gov

Chemical Modifications at the Hydroxyl Group (C-4 Position) of this compound

The hydroxyl group at the C-4 position of this compound is a prime site for chemical modification to generate a diverse library of analogues. Standard organic transformations such as esterification and etherification can be employed to introduce a variety of functional groups, thereby altering the compound's physicochemical properties.

Esterification: The reaction of the C-4 hydroxyl group with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic catalysis yields the corresponding esters. youtube.commedcraveonline.com This transformation is a common strategy in medicinal chemistry to produce prodrugs or to enhance the lipophilicity of a molecule. medcraveonline.com The general scheme involves the condensation of the alcohol with a carboxylic acid, typically in the presence of an acid catalyst and heat, to form the ester and water. youtube.com

Etherification (O-Alkylation): The formation of ethers at the C-4 position can be achieved through Williamson ether synthesis or related O-alkylation methods. This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A significant challenge in the alkylation of the this compound scaffold is the potential for competitive N-alkylation at the secondary amine in the tetrahydro-pyridine ring.

However, selective O-alkylation can be achieved by carefully choosing the reaction conditions. For instance, in a similar heterocyclic system, the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) has been shown to exclusively favor the formation of the O-alkylated product over the N-alkylated one. nih.gov This selectivity is crucial for directing the synthesis towards the desired C-4 modified analogues.

Table 1: Representative Conditions for Selective O-Alkylation on an Analogous Naphthyridinone Scaffold This table is based on data for the analogous 1,2,3,4-tetrahydrobenzo[c] rsc.orgresearchgate.netnaphthyrin-5(6H)-one system and illustrates the principles of selective O-alkylation.

| Base | Solvent | Temperature (°C) | Outcome | Yield (%) | Reference |

| NaH | THF or DMF | N/A | Exclusive O-alkylation | N/A | nih.gov |

| K₂CO₃ | DMF | 80 | Exclusive O-alkylation | 75-82 | nih.gov |

| LiHMDS | THF | N/A | Exclusive O-alkylation | N/A | nih.gov |

| nBuLi | THF | N/A | Exclusive O-alkylation | N/A | nih.gov |

Alkylation and Arylation Strategies on the Naphthyridine Core, including palladium-catalyzed N-arylations and related reactions

Modification of the nitrogen atoms within the 1,8-naphthyridine core is a powerful strategy for synthesizing diverse derivatives. Palladium-catalyzed N-arylation, a cornerstone of modern synthetic chemistry, is particularly effective for this purpose. This method allows for the formation of C-N bonds between the naphthyridine nitrogen and various aryl or heteroaryl halides. nih.gov

The success of these reactions often relies on a carefully selected catalytic system, typically comprising a palladium precursor, such as Pd₂(dba)₃, and a specialized phosphine ligand. semanticscholar.org Ligands like Xphos and others derived from bulky monophosphinobiaryl scaffolds are known to facilitate the reaction, even with less reactive aryl chlorides. semanticscholar.org The reaction is generally performed in the presence of a base, such as sodium tert-butoxide (NaO-t-Bu), in an appropriate solvent like dioxane at elevated temperatures. semanticscholar.org

A key challenge is achieving regioselectivity, particularly in the tetrahydronaphthyridine system where two different nitrogen atoms (the aromatic pyridine (B92270) nitrogen and the aliphatic amine nitrogen) are available for functionalization. Studies on similar unsymmetrical N-heterocycles, such as imidazoles, have demonstrated that high N1-selectivity can be achieved through careful ligand and catalyst selection, providing a model for controlling the site of arylation on the naphthyridine scaffold. mit.edu

Table 2: Conditions for Palladium-Catalyzed N-Arylation of Heterocycles This table summarizes general conditions applicable for the N-arylation of heterocyclic cores like naphthyridines.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |

| Pd₂(dba)₃ | Xphos | NaO-t-Bu | Dioxane | 120 | Aryl Chlorides | semanticscholar.org |

| Pd₂(dba)₃ | L1* | K₃PO₄ | Toluene | 110 | Aryl Bromides/Chlorides | mit.edu |

| G4-Palladacycle** | N/A | K₂CO₃ | t-Amyl alcohol | 110 | (Hetero)aryl Chlorides/Bromides | nih.gov |

*L1 refers to a specific biaryl monophosphine ligand used in the referenced study. **G4-Palladacycle refers to a fourth-generation palladacycle precatalyst.

Halogenation and Cross-Coupling Reactions for Naphthyridine Intermediates, such as Sonogashira cross-coupling

To further expand the molecular diversity of the naphthyridine scaffold, halogenated intermediates are often synthesized and subjected to transition metal-catalyzed cross-coupling reactions. Halogenation of the 1,8-naphthyridine ring provides a chemical handle for introducing a wide range of substituents. For example, bromination can be achieved to produce halo-naphthyridines, which are versatile precursors for reactions like the Suzuki and Sonogashira couplings. researchgate.netresearchgate.net

Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species (like an arylboronic acid) with an organohalide. wikipedia.org Research has demonstrated the successful application of the Suzuki reaction on halogenated 1,8-naphthyridine derivatives. For instance, 2-amino-6-bromo-1,8-naphthyridine has been efficiently coupled with various arylboronic acids using a palladium catalyst to yield 2-amino-6-aryl-1,8-naphthyridines in good to excellent yields. researchgate.net

Sonogashira Cross-Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a dual catalytic system of palladium and copper(I). wikipedia.orgnrochemistry.comnih.gov The process involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. nrochemistry.com This methodology is highly valuable for introducing alkynyl moieties onto the naphthyridine core, which can serve as versatile intermediates for further transformations. The reactivity of the halide in these couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.orgwikipedia.org

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for Naphthyridine Functionalization

| Reaction Name | Coupling Partners | Typical Catalyst System | Key Features |

| Suzuki Coupling | Organohalide + Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. researchgate.netwikipedia.org |

| Sonogashira Coupling | Organohalide + Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine Base | Forms C(sp²)-C(sp) bonds; mild reaction conditions. wikipedia.orgnrochemistry.com |

Green Chemistry and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic strategies for naphthyridine derivatives increasingly focus on sustainability. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions to minimize waste and environmental impact.

Ionic Liquid Catalysis in Naphthyridine Synthesis, offering recyclable reaction media

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents in chemical synthesis. tandfonline.commdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and excellent solvating ability, make them attractive reaction media. nih.gov Furthermore, many ionic liquids can also function as catalysts and are often recyclable, enhancing the sustainability of the synthetic process. rsc.orgresearchgate.net

A notable application in this area is the use of basic ionic liquids to catalyze the Friedlander reaction for the synthesis of 1,8-naphthyridine derivatives. nih.govacs.orgacs.orgnih.gov In this approach, an ionic liquid such as 1-butyl-3-methyl-3-metylimidazolium imidazolide ([Bmmim][Im]) acts as both the solvent and the catalyst, promoting the condensation of 2-amino-3-pyridinecarboxaldehyde with various ketones. acs.org This method avoids the use of hazardous and non-reusable acid or base catalysts traditionally employed in the Friedlander reaction. nih.gov Studies have shown that the ionic liquid can be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity. acs.org Another approach utilizes the biocompatible ionic liquid choline hydroxide as a catalyst for the synthesis of 1,8-naphthyridines in water, representing a significant advancement in green synthesis. researchgate.net

Table 4: Ionic Liquid-Catalyzed Friedlander Synthesis of 1,8-Naphthyridine Derivatives

| Ketone Reactant | Ionic Liquid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Ionic Liquid Recyclability | Reference |

| Deoxybenzoin | [Bmmim][Im] | 80 | 24 | 93.1 | Reused 4 times | acs.org |

| Cyclohexanone | [Bmmim][Im] | 80 | 24 | 65.2 | Reused 4 times | acs.org |

| 2-Methylcyclohexanone | [Bmmim][Im] | 80 | 24 | 55.8 | Reused 4 times | acs.org |

| Acetophenone | [Bmmim][Im] | 80 | 24 | 80.3 | Reused 4 times | acs.org |

Metal-Free Hydrogenation Protocols for Tetrahydronaphthyridines, utilizing in situ generated borane catalysts

The reduction of the 1,8-naphthyridine ring to its 1,2,3,4-tetrahydro derivative is a critical step in the synthesis of the target compound and its analogues. While traditional methods often rely on transition metal catalysts (e.g., Pd/C, Rh/C), there is a growing interest in developing metal-free hydrogenation protocols to avoid potential metal contamination in the final products. rsc.org

A significant breakthrough in this area is the use of in situ generated borane catalysts for the metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. rsc.orgrsc.org This method utilizes a borane, such as one generated from the hydroboration of pentafluorostyrene with Piers' borane, to catalyze the addition of molecular hydrogen (H₂) across one of the pyridine rings under mild conditions. rsc.org This approach provides a clean and direct route to 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives, achieving high yields of 83-98%. rsc.orgrsc.org The reaction exhibits notable regioselectivity, with hydrogenation occurring preferentially on the more electron-rich or sterically accessible ring. rsc.org This metal-free strategy aligns with green chemistry principles by replacing heavy metal catalysts with more environmentally benign main-group element catalysts. sciencenet.cnnih.gov

Table 5: Metal-Free Hydrogenation of 2,7-Disubstituted 1,8-Naphthyridines Data from a study on borane-catalyzed hydrogenation, yielding various 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.

| Substrate (R¹, R²) | Catalyst System | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Reference |

| R¹, R² = Phenyl | in situ borane | 30 | 40 | >98 | rsc.org |

| R¹ = Phenyl, R² = 4-Me-Ph | in situ borane | 30 | 60 | 95 | rsc.org |

| R¹ = Phenyl, R² = 4-F-Ph | in situ borane | 30 | 40 | 98 | rsc.org |

| R¹ = Phenyl, R² = 2-Thienyl | in situ borane | 30 | 40 | 90 | rsc.org |

| R¹ = Methyl, R² = Phenyl | in situ borane | 30 | 25 | 96 | rsc.org |

Spectroscopic and Advanced Structural Characterization of 1,2,3,4 Tetrahydro 1,8 Naphthyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms.

¹H NMR

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the aromatic and aliphatic portions of the molecule. The introduction of a hydroxyl group at the C4 position significantly influences the chemical shifts of nearby protons compared to the parent 1,2,3,4-tetrahydro-1,8-naphthyridine.

Aromatic Protons: The pyridine (B92270) ring protons (H5, H6, H7) would appear in the downfield region, typically between δ 6.5 and 8.0 ppm.

Aliphatic Protons: The protons on the saturated piperidine (B6355638) ring (H2, H3, H4) would be in the upfield region. The proton at C4 (H4), being attached to a carbon bearing a hydroxyl group, would be shifted downfield compared to a simple methylene (B1212753) proton, likely appearing around δ 4.5-5.0 ppm. The protons at C3 and C2 would show complex splitting patterns due to coupling with each other and adjacent protons.

N-H and O-H Protons: The spectrum would also feature signals for the secondary amine (N1-H) and the alcohol (C4-OH) protons. These signals are typically broad and their chemical shifts can vary depending on the solvent and concentration, but they are expected in the regions of δ 4.0-6.0 ppm and δ 2.0-5.0 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~3.3 - 3.6 | m |

| H3 | ~1.9 - 2.2 | m |

| H4 | ~4.7 - 5.0 | t or dd |

| H5 | ~6.6 - 6.8 | dd |

| H6 | ~7.3 - 7.5 | dd |

| H7 | ~7.9 - 8.1 | dd |

| N1-H | Variable (broad s) | bs |

| O-H | Variable (broad s) | bs |

¹³C NMR

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the target compound, nine distinct carbon signals are expected.

Aromatic Carbons: The five carbons of the pyridine ring would resonate in the downfield region (δ 110-160 ppm).

Aliphatic Carbons: The C4 carbon, directly attached to the electronegative oxygen atom, would be the most downfield of the aliphatic carbons, predicted to be in the δ 65-75 ppm range. The C2 and C3 carbons would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~40 - 45 |

| C3 | ~30 - 35 |

| C4 | ~65 - 75 |

| C4a | ~115 - 120 |

| C5 | ~110 - 115 |

| C6 | ~135 - 140 |

| C7 | ~145 - 150 |

| C8a | ~155 - 160 |

2D NMR Techniques

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal the coupling relationships between adjacent protons, confirming the H2-H3-H4 and H5-H6-H7 spin systems.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the C2, C3, C4, C5, C6, and C7 signals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to O-H, N-H, C-H, C=C, and C=N bonds.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ would indicate the secondary amine N-H stretch.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The aromatic ring stretching vibrations would result in several sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol would be present in the 1050-1150 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric and non-polar bonds often give stronger Raman signals. For this molecule, the aromatic ring vibrations in the 1400-1600 cm⁻¹ region are expected to be particularly strong. The O-H and N-H stretching bands are typically weaker and broader in Raman spectra.

Table 3: Predicted Key Vibrational Frequencies (FT-IR)

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| N-H | Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate-Strong |

| C=C / C=N | Ring Stretch | 1400 - 1600 | Moderate-Strong |

| C-O | Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

The molecular formula for this compound is C₈H₁₀N₂O, with a monoisotopic mass of approximately 150.0793 Da.

Molecular Ion Peak

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 150. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be detected at m/z 151.

Fragmentation Pattern

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of H₂O: A common fragmentation for alcohols, leading to a peak at m/z 132 ([M-18]⁺).

Alpha-Cleavage: Cleavage of the bonds adjacent to the hydroxyl group. This could involve the loss of an ethylamine (B1201723) radical from the piperidine ring.

Retro-Diels-Alder (RDA) Reaction: The tetrahydropyridine (B1245486) ring might undergo an RDA-type fragmentation, leading to the cleavage of the ring.

Loss of CO/CHO: Rearrangements followed by the loss of carbon monoxide or a formyl radical are also possible.

Table 4: Predicted Key Mass Spectrometry Fragments (ESI, [M+H]⁺)

| m/z | Ion Formula | Description |

| 151 | [C₈H₁₁N₂O]⁺ | Protonated Molecule |

| 133 | [C₈H₉N₂]⁺ | Loss of H₂O |

| 122 | [C₇H₈N₂]⁺ | Loss of H₂CO (Formaldehyde) |

X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govmdpi.com If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

Solid-State Conformation

The analysis would reveal the conformation of the partially saturated piperidine ring, which likely adopts a half-chair or twist-boat conformation to minimize steric strain. It would also show the relative orientation of the hydroxyl group (axial or equatorial).

Intermolecular Interactions

Crucially, X-ray crystallography would elucidate the intermolecular interactions in the solid state. Due to the presence of the N-H (donor) and O-H (donor) groups, as well as the pyridinic nitrogen (acceptor) and hydroxyl oxygen (acceptor), extensive hydrogen bonding is expected to be a dominant feature of the crystal packing. These hydrogen bonds would link the molecules into complex one-, two-, or three-dimensional networks.

Stereochemical Assignment

The carbon atom at position 4 (C4) is a stereocenter. Therefore, the compound exists as a pair of enantiomers (R and S). X-ray crystallography of a single enantiomer or a racemate that crystallizes in a chiral space group would allow for the unambiguous determination of the absolute configuration.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic pyridine ring.

Based on data for related 1,8-naphthyridine (B1210474) derivatives, strong absorption bands are anticipated in the range of 220-350 nm. nih.govresearchgate.net The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands would be sensitive to the solvent polarity and pH, as protonation of the nitrogen atoms can significantly alter the electronic structure of the chromophore. The saturated part of the molecule and the hydroxyl group are not expected to have significant absorptions in the standard UV-Vis range but will have a minor auxochromic effect on the pyridine ring's absorptions.

Table 5: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Solvent |

| π → π | ~230 - 250 | Methanol / Ethanol |

| π → π | ~300 - 330 | Methanol / Ethanol |

Reaction Mechanisms and Mechanistic Investigations Involving 1,2,3,4 Tetrahydro 1,8 Naphthyridin 4 Ol

Mechanistic Pathways of Cyclization Reactions Leading to Tetrahydronaphthyridines, such as the Friedländer reaction or Aza-Diels-Alder reaction

The synthesis of the tetrahydronaphthyridine framework, a core component of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL, is often achieved through powerful cyclization strategies. Among these, the Friedländer annulation and the Aza-Diels-Alder reaction are prominent examples.

The Friedländer reaction is a classic and straightforward method for constructing quinoline (B57606) and, by extension, naphthyridine ring systems. organic-chemistry.org The reaction typically involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of 1,8-naphthyridine (B1210474) synthesis, 2-aminonicotinaldehyde or a related derivative serves as the key precursor. nih.gov

The proposed mechanism for the Friedländer reaction generally proceeds through the following key steps organic-chemistry.orgnih.gov:

Aldol (B89426) Condensation: The reaction initiates with a base- or acid-catalyzed aldol condensation between the enolate of the carbonyl compound and the aldehyde group of the 2-aminopyridine (B139424) derivative.

Dehydration: The resulting aldol adduct readily undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.

Cyclization (Michael Addition): The amino group then attacks the β-carbon of the unsaturated system in an intramolecular Michael addition, leading to the formation of the six-membered ring.

Dehydration/Aromatization: A final dehydration step results in the formation of the fully aromatic 1,8-naphthyridine ring. To obtain the 1,2,3,4-tetrahydro derivative, a subsequent reduction step is necessary. The "-OL" functionality at the 4-position would typically be introduced by using a β-keto ester or a similar substrate in the initial condensation, followed by reduction of the resulting ketone.

The Aza-Diels-Alder reaction represents another powerful strategy for the synthesis of nitrogen-containing six-membered rings, including the tetrahydropyridine (B1245486) core of tetrahydronaphthyridines. This [4+2] cycloaddition involves an aza-diene and a dienophile. For the synthesis of tetrahydronaphthyridines, an imine derived from a pyridine (B92270) precursor can act as the dienophile, reacting with a suitable diene. Alternatively, a vinyl-substituted pyridine can serve as the diene component. The regioselectivity and stereoselectivity of the Aza-Diels-Alder reaction are crucial for establishing the desired substitution pattern and stereochemistry in the final product. The reaction often proceeds through a concerted mechanism, though stepwise pathways involving zwitterionic or diradical intermediates can also occur depending on the nature of the reactants and reaction conditions.

Hydrogenation Mechanisms and Principles of Stereochemical Control, particularly in asymmetric catalysis

The conversion of 1,8-naphthyridines to their corresponding 1,2,3,4-tetrahydro derivatives is a critical step in the synthesis of this compound. This reduction is typically achieved through catalytic hydrogenation, and when a chiral center is introduced, as is the case for the hydroxyl group at the C4 position, stereochemical control becomes paramount. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity in this transformation.

The mechanism of catalytic hydrogenation of heteroaromatic compounds like 1,8-naphthyridines on a metal surface (e.g., Palladium, Platinum, or Nickel) generally involves the following steps:

Adsorption: Both the 1,8-naphthyridine substrate and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond of the adsorbed hydrogen molecule is cleaved, forming metal-hydride bonds.

Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the metal surface to the carbons of the double bond in the pyridine ring being reduced. This typically occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

Desorption: The resulting saturated product, 1,2,3,4-tetrahydro-1,8-naphthyridine, has a weaker affinity for the catalyst surface and is desorbed, regenerating the active catalytic sites.

In the realm of asymmetric hydrogenation , chiral catalysts are employed to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the chiral alcohol. Chiral ligands, often containing phosphorus or nitrogen donor atoms, coordinate to a metal center (commonly Ruthenium, Rhodium, or Iridium) to create a chiral environment around the active site.

The principles of stereochemical control in these systems are complex and depend on several factors:

Ligand-Substrate Interactions: The chiral ligand creates a sterically and electronically differentiated space. The substrate binds to the metal center in a preferred orientation to minimize steric hindrance and maximize favorable electronic interactions with the ligand.

Transition State Stabilization: The chiral catalyst stabilizes the transition state leading to one enantiomer more than the transition state leading to the other. This difference in activation energy results in a higher reaction rate for the formation of the favored enantiomer.

Mechanism of Hydrogen Transfer: The precise mechanism of hydrogen transfer, whether it occurs directly from the metal to the substrate or involves the ligand in a bifunctional manner, also plays a crucial role in determining the stereoselectivity.

For the synthesis of chiral this compound, the asymmetric hydrogenation of a precursor like 1,2,3-trihydro-1,8-naphthyridin-4-one would be a key step. The choice of the chiral catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee) of the desired alcohol.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Chiral Ruthenium Diamine Complexes | 2,7-disubstituted 1,8-naphthyridines | Up to 99% | N/A |

| Chiral Iridium Complexes | Quinolines | Up to 96% | N/A |

This table is interactive. Click on the headers to sort the data.

Rearrangement Reactions and Intramolecular Transformations, including 1,3-hydrogen transfer and Smiles rearrangement within naphthyridine systems

The tetrahydronaphthyridine skeleton can undergo a variety of rearrangement reactions and intramolecular transformations, leading to structurally diverse products. Among these, 1,3-hydrogen transfers and the Smiles rearrangement are of particular mechanistic interest.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. acs.org In a typical Smiles rearrangement, a nucleophilic group (Y) attached to a side chain of an aromatic or heteroaromatic ring attacks an ipso-carbon of the ring, displacing another group (X) that is also part of the side chain, but directly attached to the ring. For this reaction to proceed, the aromatic ring usually needs to be activated by electron-withdrawing groups.

In naphthyridine systems, the Smiles rearrangement can be a powerful tool for structural modification. For example, a 1-amino-3-((2-hydroxyethyl)thio)-2,7-naphthyridine derivative can undergo a Smiles rearrangement to form a 1-amino-3-oxo-2,7-naphthyridine. mdpi.com The proposed mechanism involves the deprotonation of the hydroxyl group, followed by nucleophilic attack of the resulting alkoxide onto the C3 position of the naphthyridine ring, with the subsequent cleavage of the C-S bond. mdpi.com This type of rearrangement offers a novel synthetic route to functionalized naphthyridinones.

Nucleophilic and Electrophilic Reactivity of the Tetrahydronaphthyridinol Core, including studies on amino-naphthyridine rearrangements

The this compound core possesses distinct sites for both nucleophilic and electrophilic attack, leading to a rich and varied reactivity profile.

Nucleophilic Reactivity: The primary sites for nucleophilic attack are the electron-deficient carbon atoms of the pyridine ring, particularly those ortho and para to the ring nitrogen. However, in the tetrahydro derivative, the aromaticity of one ring is disrupted, altering its reactivity. The nitrogen atoms themselves can also act as nucleophiles, participating in reactions such as alkylation and acylation. The hydroxyl group at the C4 position is also a key nucleophilic center. Its reactivity can be modulated by the reaction conditions. In basic media, the deprotonated hydroxyl group becomes a potent nucleophile, capable of attacking a variety of electrophiles.

Studies on amino-naphthyridine rearrangements have provided insights into the nucleophilic character of the naphthyridine system. For instance, the nucleophilic substitution of a chlorine atom in a 1-amino-3-chloro-2,7-naphthyridine with primary or secondary amines can trigger an unexpected rearrangement, leading to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. nih.gov This transformation highlights the intricate interplay of nucleophilic attack and subsequent intramolecular rearrangements that can occur within the naphthyridine framework.

Electrophilic Reactivity: The electron-rich nature of the amino group and the pyrido-nitrogen can direct electrophilic attack to the aromatic ring. However, the presence of the electron-withdrawing nitrogen atom in the pyridine ring generally deactivates it towards electrophilic aromatic substitution. The hydroxyl group at C4 can also undergo electrophilic attack, for example, through protonation in acidic media, which can facilitate its elimination or substitution.

Computational Chemistry in Mechanistic Elucidation, utilizing methods for transition state analysis and charge distribution calculations

Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of reactions involving complex molecules like this compound. Techniques such as Density Functional Theory (DFT) provide valuable insights into reaction pathways, transition state geometries, and the electronic properties of reactants, intermediates, and products.

Transition State Analysis: By calculating the potential energy surface of a reaction, computational methods can identify the transition state structures, which correspond to the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For reactions like the Friedländer synthesis or the Smiles rearrangement, transition state analysis can help to confirm the proposed mechanistic steps and to understand the factors that influence the reaction's feasibility and selectivity. mdpi.com

Charge Distribution Calculations: Understanding the distribution of electron density within a molecule is key to predicting its reactivity. Computational methods can calculate various measures of charge distribution, such as Mulliken charges, Natural Bond Orbital (NBO) analysis, and the electrostatic potential (ESP). For this compound, these calculations can identify the most nucleophilic and electrophilic sites in the molecule, thereby predicting its reactivity towards different reagents. For example, ESP charge calculations on substrates undergoing a Smiles rearrangement have shown a significant increase in the positive charge on the cyano group that is attacked by the nucleophile, explaining its enhanced reactivity. nih.gov

| Computational Method | Application in Mechanistic Elucidation | Relevant Reactions |

| Density Functional Theory (DFT) | Calculation of reaction energies, activation barriers, and geometries of intermediates and transition states. | Friedländer reaction, Smiles rearrangement, Hydrogenation |

| Transition State Analysis | Identification of the highest energy point along the reaction coordinate, providing insight into reaction kinetics. | Cyclization reactions, Rearrangement reactions |

| Charge Distribution Calculations (e.g., ESP) | Prediction of nucleophilic and electrophilic sites within a molecule, guiding the understanding of reactivity. | Nucleophilic and electrophilic substitution, Rearrangements |

This table is interactive. Click on the headers to sort the data.

By combining experimental observations with computational modeling, a more complete and nuanced understanding of the reaction mechanisms involving this compound can be achieved, paving the way for further advancements in the synthesis and application of this important class of heterocyclic compounds.

Structure Reactivity and Structure Selectivity Relationships in 1,2,3,4 Tetrahydro 1,8 Naphthyridin 4 Ol Chemistry

Influence of Substituents on Reaction Stereoselectivity and Regioselectivity

The reactivity of the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol core is significantly modulated by the presence of various substituents. These groups can exert profound electronic and steric effects, thereby directing the outcome of chemical reactions in terms of both stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site).

Electronic Effects: Substituents on the aromatic pyridine (B92270) ring can alter the electron density across the entire molecule. Electron-withdrawing groups (EWGs), such as esters or nitriles, decrease the nucleophilicity of the nitrogen atoms, particularly the N1 atom in the saturated ring. nih.gov This reduced nucleophilicity can slow down or inhibit reactions that rely on this atom acting as a nucleophile, such as alkylations or acylations. nih.gov Conversely, electron-donating groups (EDGs) enhance electron density, making the scaffold more reactive towards electrophiles.

Steric Effects: The steric bulk of substituents plays a critical role in controlling reaction selectivity. Large substituents near a potential reaction site can hinder the approach of a reagent, forcing the reaction to occur at a less sterically crowded position (regioselectivity). In terms of stereoselectivity, the existing chirality at the C4 position, bearing the hydroxyl group, can direct new stereocenters' formation. Substituents on the saturated ring can lock it into a specific conformation, exposing one face of the molecule to chemical attack over the other, leading to high diastereoselectivity. For instance, in related tetrahydropyran-forming reactions, the stereochemical outcome is often dictated by a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. researchgate.net

The interplay of these effects is summarized in the table below.

| Substituent Property | Position of Substituent | Influence on Stereoselectivity | Influence on Regioselectivity |

| Electron-Withdrawing | Pyridine Ring | Can influence the electronic nature of transition states, favoring certain stereochemical pathways. | Deactivates the ring towards electrophilic substitution; directs nucleophilic attack. |

| Electron-Donating | Pyridine Ring | Can stabilize charged intermediates, potentially altering the preferred stereoisomeric product. | Activates the ring towards electrophilic substitution. |

| Steric Bulk | Adjacent to N1 | Hinders reactions at N1, promoting reactions at other sites like the C4-hydroxyl or N8. | Directs incoming reagents to the less hindered face of the molecule (diastereoselectivity). |

| Steric Bulk | Adjacent to C4-OH | Can influence the accessibility of the hydroxyl group for reactions like esterification or etherification. | May favor reactions at the less hindered N1 or N8 positions. |

| Hydrogen Bonding | Any | Can pre-organize the substrate and reagent through non-covalent interactions, leading to a highly selective reaction. | Can direct reagents to a specific site by forming a temporary bridge. |

Impact of Molecular Conformation on Chemical Reactivity and Stability

The preferred conformation is the one that minimizes steric and torsional strain. Typically, a chair conformation is the most stable for six-membered rings. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Large substituents generally favor the equatorial position to reduce 1,3-diaxial interactions, a form of steric strain.

The position of the C4-hydroxyl group is particularly important. Whether it predominantly exists in an axial or equatorial position will affect its reactivity. An equatorial hydroxyl group is generally more sterically accessible and thus more reactive towards external reagents. An axial hydroxyl group, being more hindered, may react more slowly or participate in intramolecular reactions, such as hydrogen bonding with the N8 atom, which could stabilize a particular conformation.

The chemical reactivity is dictated by the ground-state population of conformers and the ability of the molecule to adopt a specific, often higher-energy, conformation required for a reaction to proceed. For example, if a reaction requires the hydroxyl group to be axial for optimal orbital overlap in the transition state, the reaction rate will depend on the energy required to flip from the more stable equatorial conformer.

| Conformation | Relative Stability | Substituent Preference | Impact on Reactivity |

| Chair | Most Stable | Bulky groups prefer the equatorial position to minimize 1,3-diaxial strain. | The reactivity of a group depends on whether it is in the more accessible equatorial or hindered axial position. |

| Boat | Less Stable | High energy due to eclipsing interactions and flagpole steric strain. | Generally avoided; may be a transition state for ring inversion or a necessary conformation for certain intramolecular reactions. |

| Twist-Boat | Intermediate Stability | More stable than the boat but less stable than the chair. | Can be an intermediate in the interconversion between chair conformations. |

Quantitative Structure-Reactivity Relationships (QSRR) Studies for Predicting Reaction Outcomes

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the outcome of a chemical reaction based on the molecular structures of the reactants. brieflands.comwalisongo.ac.id This approach is an adaptation of the well-established Quantitative Structure-Activity Relationship (QSAR) methods used in drug discovery to predict biological activity. nih.govresearchgate.netnih.gov For this compound derivatives, QSRR can be a powerful tool to forecast reaction yields, regioselectivity, or stereoselectivity without performing the actual experiment.

A QSRR study involves several key steps:

Data Set Generation: A series of reactions is performed with various substituted this compound derivatives, and the outcome (e.g., yield) is carefully measured.

Descriptor Calculation: A large number of numerical descriptors are calculated for each reactant. These descriptors quantify various aspects of the molecule's structure, including steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and topological properties (e.g., connectivity indices). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the calculated descriptors with the experimental reaction outcome. brieflands.comwalisongo.ac.id

Model Validation: The predictive power of the model is tested using internal and external validation techniques to ensure it is robust and not just a result of chance correlation.

Advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D-QSAR models. nih.govnih.gov These models generate contour maps that visualize regions around the molecule where specific properties are predicted to influence reactivity. For example, a map might show that a sterically bulky, electropositive substituent at a certain position is predicted to increase the reaction yield. nih.gov Recently, machine learning approaches using large reaction datasets have shown high accuracy in predicting reaction outcomes even for unseen reactants. nih.gov

| QSRR/QSAR Method | Description | Key Descriptors | Application Example |

| Multiple Linear Regression (MLR) | A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (reactivity). brieflands.com | Physicochemical constants, molecular connectivity indices. nih.gov | Predicting photosystem II inhibition by 1,8-naphthyridin-4-ones. nih.gov |

| Artificial Neural Network (ANN) | A machine learning model inspired by biological neural networks, capable of modeling complex, non-linear relationships. brieflands.com | Dipole moment, atomic net charge, HOMO/LUMO energies, LogP. walisongo.ac.id | Modeling the activity of naphthoquinone derivatives. brieflands.com |

| CoMFA/CoMSIA | 3D-QSAR methods that correlate 3D steric and electrostatic fields of aligned molecules with their biological activity or reactivity. nih.govnih.gov | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. | Identifying key structural features for the cytotoxicity of naphthyridine derivatives. nih.govnih.gov |

Ligand Design Principles for Metal Complexation involving Naphthyridine Scaffolds

The 1,8-naphthyridine (B1210474) framework is a highly valued scaffold in coordination chemistry, primarily for its ability to act as a binucleating ligand, meaning it can bind two metal ions in close proximity. researchgate.netresearchgate.netrsc.org This property is crucial for designing catalysts that mimic the active sites of metalloenzymes or for creating novel materials with unique electronic properties. The this compound structure provides a versatile platform that builds upon the foundational principles of naphthyridine ligand design.

Key design principles include:

The N,N Bidentate Core: The two nitrogen atoms (N1 and N8) of the aromatic 1,8-naphthyridine ring are geometrically pre-organized to form a bidentate chelate pocket suitable for binding two metal centers. researchgate.netkaliganjgovtcollege.ac.in

Functionalization at C2 and C7: The most common strategy involves attaching additional coordinating groups (e.g., pyridyl, phosphine, amine arms) to the C2 and C7 positions. researchgate.netrsc.orgescholarship.org This creates a multidentate ligand that can encapsulate two metal ions, controlling the geometry and distance between them.

Symmetrical vs. Unsymmetrical Ligands: Using identical arms at C2 and C7 leads to symmetrical ligands, which typically form homobimetallic complexes (containing two of the same metal). rsc.org Designing ligands with different arms at C2 and C7 (unsymmetrical ligands) is a more advanced strategy that allows for the selective construction of heterobimetallic complexes (containing two different metals). rsc.orgescholarship.org

Metal-Ligand Cooperativity: Ligands can be designed to be "non-innocent," meaning they actively participate in the chemical reaction rather than just holding the metal in place. This can be achieved by incorporating proton-responsive groups that can switch the ligand's coordination mode or by using a redox-active naphthyridine backbone. researchgate.netflinders.edu.au

The this compound scaffold introduces new possibilities. The N1-H and C4-OH groups can serve as additional coordination sites or as handles for further functionalization. The saturated ring's conformational flexibility, unlike the rigid aromatic system, can allow for the formation of complexes with different geometries and may enable dynamic changes in the coordination sphere during a catalytic cycle.

| Ligand Design Principle | Description | Resulting Complex Type | Potential Role of Tetrahydro-1,8-naphthyridin-4-ol |

| Symmetrical C2/C7 Arms | Identical chelating groups are attached to the C2 and C7 positions of the naphthyridine core. rsc.org | Homobimetallic complexes (e.g., Cu-Cu, Pd-Pd). flinders.edu.au | The C4-OH could act as a bridging ligand between the two metals. |

| Unsymmetrical C2/C7 Arms | Different chelating groups are attached to the C2 and C7 positions. rsc.orgescholarship.org | Heterobimetallic complexes (e.g., Cu-Zn, Ni-Fe). escholarship.org | The inherent asymmetry of the C4-OH could help direct the selective binding of different metals. |

| Proton-Responsive Groups | Incorporating acidic/basic sites (e.g., an amine) into the ligand framework. flinders.edu.au | Allows for controlled switching between monomeric and dimeric metal complexes upon deprotonation. flinders.edu.au | The N1-H and C4-OH are inherent proton-responsive sites that could be exploited. |

| Redox-Active Scaffolds | Using a ligand backbone that can be easily oxidized or reduced. researchgate.net | Enables metal-ligand cooperativity where the ligand participates in electron transfer processes. researchgate.net | The tetrahydro-naphthyridine ring is less likely to be redox-active than its aromatic counterpart, focusing reactivity on the metal centers. |

Computational and Theoretical Studies on 1,2,3,4 Tetrahydro 1,8 Naphthyridin 4 Ol

Quantum Mechanical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum mechanical calculations are fundamental to predicting the molecular properties of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL. While direct computational studies on this exact molecule are not extensively available in the reviewed literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. nih.gov

Density Functional Theory (DFT) is a widely used method for these calculations, often employing basis sets like 6-311G(d,p) to provide a balance between accuracy and computational cost. nih.gov Such calculations can elucidate the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and electronic transition properties.

Energetics studies involve the calculation of the total energy of the molecule, which can be used to determine its stability. Furthermore, theoretical calculations can predict various thermodynamic properties, such as enthalpy and Gibbs free energy, which are crucial for understanding the molecule's behavior in chemical reactions.

Spectroscopic properties are also predictable through quantum mechanical methods. Theoretical vibrational spectra (FTIR and FT-Raman) can be computed to assign the vibrational modes of the molecule. For the related compound 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, DFT calculations have been used to interpret its experimental FTIR and FT-Raman spectra, with methods like Vibrational Second-Order Perturbation Theory (VPT2) providing anharmonic frequency computations that closely match experimental data. nih.gov Similarly, electronic absorption spectra (UV-Vis) can be simulated to predict the electronic transitions and compare them with experimental findings. nih.gov

Table 1: Illustrative Data from a Theoretical Study on a Related Naphthyridine Derivative

| Property | Calculated Value (Illustrative) | Method |

| HOMO-LUMO Gap | 4.5 eV | DFT/B3LYP |

| Dipole Moment | 3.0 D | DFT/B3LYP |

| O-H Stretch Freq. | 3500 cm⁻¹ | VPT2/DFT |

| π-π* Transition | 320 nm | TD-DFT |

| Note: This table is for illustrative purposes and is based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated calculations. |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its interactions with other molecules and its own conformational flexibility over time. While specific MD studies focusing solely on the intermolecular interactions of this compound are not readily found in the literature, the principles of MD can be applied to understand its potential behavior.

MD simulations can model the interactions of the tetrahydronaphthyridinol with solvent molecules, providing insights into its solubility and solvation dynamics. By simulating a system containing multiple molecules of the compound, one can study its aggregation behavior and the nature of the intermolecular forces at play, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, as well as van der Waals interactions.

Furthermore, MD simulations are instrumental in exploring the conformational landscape of the molecule. By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the transitions between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. While the literature contains MD simulations of other 1,8-naphthyridine (B1210474) derivatives, these studies are often focused on their binding to biological targets like proteins. dntb.gov.ua

Prediction of Spectroscopic Properties through Theoretical Models, correlating with experimental data

Theoretical models are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data for structural validation. As mentioned in section 6.1, quantum mechanical methods like DFT and its time-dependent extension (TD-DFT) are powerful tools for this purpose.

For a molecule like this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and intensities in the IR and Raman spectra can be compared with experimental spectra to confirm the presence of specific functional groups and to understand the molecule's vibrational modes. For instance, the characteristic stretching frequency of the hydroxyl (-OH) group and the vibrations of the tetrahydropyridine (B1245486) and pyridine (B92270) rings can be precisely assigned. nih.gov

Similarly, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms for NMR spectroscopy. This is particularly useful for complex molecules where spectral interpretation can be challenging. By comparing the calculated chemical shifts with the experimental data, the structure of the molecule can be confirmed.

Electronic spectra, such as UV-Vis, can be predicted using TD-DFT calculations. These calculations provide information about the electronic transitions, including their energies and oscillator strengths. This theoretical data can be correlated with the absorption bands observed in experimental UV-Vis spectra to understand the electronic structure of the molecule. nih.gov

Conformer Analysis and Energy Landscapes of the Tetrahydronaphthyridinol Molecule

The non-aromatic, saturated tetrahydropyridine ring in this compound allows for conformational flexibility. A thorough conformer analysis is essential to identify the different stable three-dimensional arrangements of the atoms and to understand their relative energies.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search for different conformers. The tetrahydropyridine ring can adopt various conformations, such as chair, boat, and twist-boat. For some functionalized tetrahydropyridines, a "flatted boat" conformation has been identified through computational studies. nih.gov The presence of the hydroxyl group at the 4-position and the fused pyridine ring will influence the preferred conformation.

Once the stable conformers are identified, their relative energies can be calculated to determine their populations at a given temperature. The energy landscape of the molecule can be mapped out, showing the energy barriers between different conformers. This landscape provides a comprehensive picture of the molecule's flexibility and the likelihood of conformational changes. Understanding the preferred conformation is critical as it can significantly impact the molecule's biological activity and its interaction with other molecules.

Table 2: Potential Conformations of the Tetrahydropyridine Ring

| Conformation | Key Dihedral Angles (Illustrative) | Relative Energy (Illustrative) |

| Chair | ~ ±60° | 0 kcal/mol (most stable) |

| Twist-Boat | Variable | ~ 5-6 kcal/mol |

| Boat | ~ 0°, 60° | ~ 6-7 kcal/mol |

| Note: The relative energies are illustrative and can vary significantly based on the specific substitution pattern and computational method used. |

Applications of 1,2,3,4 Tetrahydro 1,8 Naphthyridin 4 Ol and Its Scaffolds in Chemical Synthesis

Development of Chemical Libraries and Diversity-Oriented Synthesis, leveraging the versatile reactivity of the naphthyridine core.

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules, which can be screened for novel biological activities. The tetrahydronaphthyridine scaffold is well-suited for DOS due to its rigid framework and the potential for introducing diversity at multiple positions.

The synthesis of chemical libraries based on tetrahydronaphthyridine scaffolds allows for the systematic exploration of chemical space around this privileged core. For instance, the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, which are isomers of the 1,8-naphthyridine (B1210474) core, has been successfully exploited for the generation of a 101-membered library. In this library, diversity was introduced through reactions such as urea formation, amide bond formation, and sulfonamide synthesis. This approach highlights the potential of the broader tetrahydronaphthyridine class of compounds in generating novel chemotypes for biological screening.

The general strategy for such library synthesis involves the initial synthesis of a core scaffold, in this case, a tetrahydronaphthyridine derivative, followed by a series of parallel reactions to introduce a variety of substituents. This method allows for the rapid generation of a large number of compounds with diverse functionalities, increasing the probability of identifying molecules with desired biological or material properties.

| Scaffold | Synthetic Reactions for Diversification | Library Size | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Urea formation, Amide formation, Sulfonamide formation | 101 members |

Use as Chiral Building Blocks in Complex Molecule Synthesis, particularly in asymmetric syntheses.

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly for pharmaceuticals and natural products, where specific stereoisomers are often responsible for the desired biological activity. Chiral alcohols, amines, and other functionalized heterocycles are highly valuable in this regard.

While specific examples detailing the use of enantiomerically pure 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol as a chiral building block are not extensively documented in the reviewed literature, the general principles of asymmetric synthesis strongly suggest its potential utility. The presence of a stereocenter at the C4 position, bearing a hydroxyl group, makes it an attractive synthon. This chiral alcohol functionality can be used to direct the stereochemical outcome of subsequent reactions or can be incorporated as a key stereogenic element in the final target molecule.

The synthesis of such chiral building blocks often relies on asymmetric reduction of a corresponding ketone precursor or through resolution of a racemic mixture. Once obtained in enantiopure form, these building blocks can be utilized in a variety of synthetic transformations to construct more complex chiral molecules. The application of chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled preparation of a wide range of valuable compounds.

Precursors for Advanced Organic Materials with tunable properties.

Nitrogen-containing heterocyclic compounds are of significant interest in materials science due to their unique electronic and photophysical properties. These properties can often be fine-tuned by modifying the chemical structure of the heterocyclic core. The 1,8-naphthyridine scaffold, with its electron-rich nature and defined geometry, presents a promising platform for the development of advanced organic materials.

Derivatives of 1,2,3,4-tetrahydro-1,8-naphthyridine can be envisioned as precursors to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of various substituents onto the naphthyridine core can modulate the HOMO/LUMO energy levels, influencing the material's charge transport and photophysical characteristics.